molecular formula C8H13BrN2 B13287166 4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole

4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole

Cat. No.: B13287166
M. Wt: 217.11 g/mol
InChI Key: AURLFBRETJVUCI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromomethyl group at position 4, a methyl group at position 3, and a propyl group at position 1. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The precursor and bromination reagent are mixed with a solvent and passed through a pipeline into a constant-temperature water bath reactor under illumination . This method ensures efficient mixing and consistent reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole
  • 4-(Iodomethyl)-3-methyl-1-propyl-1H-pyrazole
  • 4-(Hydroxymethyl)-3-methyl-1-propyl-1H-pyrazole

Uniqueness

4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-(bromomethyl)-3-methyl-1-propylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3

InChI Key

AURLFBRETJVUCI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CBr

Origin of Product

United States

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